An In-depth Technical Guide to the Chemical Properties and Reactivity of Epibromohydrin
An In-depth Technical Guide to the Chemical Properties and Reactivity of Epibromohydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epibromohydrin, a bifunctional electrophile, is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure, incorporating both a reactive epoxide ring and a labile bromine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of epibromohydrin, its characteristic reactivity, and detailed experimental protocols for its key reactions. Furthermore, it explores the compound's mechanism of genotoxicity through the lens of cellular signaling pathways.
Chemical and Physical Properties
Epibromohydrin, systematically named 2-(bromomethyl)oxirane, is a colorless to light yellow liquid with a characteristic sweet odor.[1] It is a chiral molecule, though it is commonly used as a racemic mixture. Below is a summary of its key physicochemical properties.
| Property | Value | References |
| Molecular Formula | C₃H₅BrO | [2] |
| Molecular Weight | 136.98 g/mol | [2] |
| CAS Number | 3132-64-7 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.601 g/mL at 25 °C | |
| Boiling Point | 134-136 °C | |
| Melting Point | -40 °C | |
| Flash Point | 59 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2][3] |
| Refractive Index (n20/D) | 1.482 | [2] |
Spectral Data:
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¹H NMR (CDCl₃): Chemical shifts are observed for the protons of the oxirane ring and the bromomethyl group.
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¹³C NMR (CDCl₃): Resonances corresponding to the three carbon atoms are present.
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IR Spectrum: Characteristic peaks for the C-O-C stretching of the epoxide ring and the C-Br stretching are observed.
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Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Reactivity of Epibromohydrin
The reactivity of epibromohydrin is dominated by the presence of two electrophilic centers: the carbon atoms of the epoxide ring and the carbon atom of the bromomethyl group. This dual reactivity allows for a wide range of synthetic applications.[3]
Ring-Opening Reactions
The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is dependent on the reaction conditions (acidic or basic).
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner. This is the most common pathway for reactions with strong nucleophiles such as amines, alkoxides, and thiolates.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.
Reactions with Nucleophiles
Epibromohydrin's dual electrophilicity allows for sequential or competitive reactions with nucleophiles. The choice of nucleophile and reaction conditions can direct the reaction towards epoxide ring-opening or substitution of the bromide.
-
Amines: Primary and secondary amines readily react with epibromohydrin, typically via ring-opening of the epoxide, to form β-amino alcohols. This reaction is fundamental in the synthesis of many pharmaceuticals, including β-blockers.[4]
-
Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which then act as nucleophiles to open the epoxide ring, forming glycidyl ethers. This is a key step in the synthesis of propranolol and other beta-blockers.[4]
-
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and readily open the epoxide ring to yield β-hydroxy thioethers.
Polymerization
Epibromohydrin can undergo both cationic and anionic ring-opening polymerization to form poly(epibromohydrin), a reactive polymer with pendant bromomethyl groups that can be further functionalized.
-
Cationic Polymerization: Initiated by Lewis acids or protonic acids, cationic polymerization proceeds via an activated monomer mechanism.[5]
-
Anionic Polymerization: Strong nucleophiles, such as organometallic reagents, can initiate the anionic polymerization of epibromohydrin. This method can produce polymers with well-defined molecular weights.[6]
Experimental Protocols
Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane (Propranolol Intermediate)
This protocol describes the reaction of 1-naphthol with epibromohydrin to form the key glycidyl ether intermediate in the synthesis of propranolol.
Materials:
-
1-Naphthol
-
Epibromohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Water
Procedure: [7]
-
To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epibromohydrin (0.15 mol) over 45 minutes, maintaining the temperature at room temperature.
-
Continue stirring for 6 hours at room temperature.
-
Quench the reaction with water (50 ml).
-
Extract the product with chloroform (2 x 75 ml).
-
The combined organic layers are then processed to isolate the product.
Synthesis of Propranolol
This protocol details the ring-opening of the glycidyl ether intermediate with isopropylamine to yield propranolol.
Materials:
-
1-(1-Naphthoxy)-2,3-epoxypropane
-
Isopropylamine
-
Water
Procedure: [7]
-
A solution of 1-(1-naphthoxy)-2,3-epoxypropane (10 mmol) in excess isopropylamine (20 ml) and water (1 ml) is prepared.
-
The mixture is stirred and heated to reflux for 24 hours.
-
Removal of the solvent under reduced pressure yields crude propranolol, which can be further purified by recrystallization.
Genotoxicity and Cellular Signaling Pathways
Epibromohydrin is classified as a genotoxic agent due to its ability to alkylate DNA.[8] As a bifunctional alkylating agent, it can form adducts with DNA bases, leading to mutations and chromosomal aberrations if not repaired.[9] This DNA damage triggers a complex cellular response orchestrated by a network of signaling pathways designed to maintain genomic integrity.
The primary pathway activated in response to DNA damage caused by alkylating agents is the DNA Damage Response (DDR) pathway. This intricate signaling network is primarily controlled by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[10][11]
-
DNA Adduct Formation: Epibromohydrin can react with nucleophilic sites on DNA bases, such as the N7 position of guanine, forming DNA adducts. These adducts can distort the DNA helix and stall replication forks.
-
ATM/ATR Activation: The presence of DNA damage, such as double-strand breaks (which can arise from the processing of adducts) or stalled replication forks, leads to the recruitment and activation of ATM and ATR kinases.[12]
-
Downstream Signaling: Activated ATM and ATR phosphorylate a multitude of downstream target proteins, including the checkpoint kinases Chk1 and Chk2. This initiates a signaling cascade that leads to:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.
-
DNA Repair: Various DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are activated to remove the DNA adducts.[13][14]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis) to prevent the propagation of mutations.[15][16]
-
Conclusion
Epibromohydrin is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of complex molecules with significant biological activity. Its predictable yet versatile reactivity, stemming from the interplay of its epoxide and bromomethyl functionalities, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling protocols is paramount for its effective and responsible utilization in research and development. The insights into its genotoxic mechanisms further underscore the importance of careful handling and highlight potential areas for toxicological research and the development of safer alternatives.
References
- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibromohydrin | C3H5BrO | CID 18430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jmedchem.com [jmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nsmn1.uh.edu [nsmn1.uh.edu]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. Structure and numbering for Epibromohydrin NMR assignments.
